3-chloro-N-cyclopropylpyridin-2-amine

描述

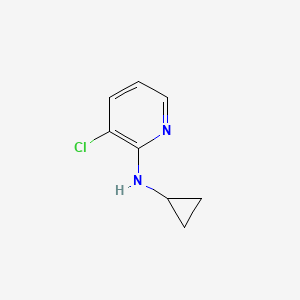

The compound features a pyridine ring substituted with a chlorine atom at the 3-position and a cyclopropylamine group at the 2-position. Cyclopropyl substituents are known to impart unique steric and electronic effects, influencing molecular conformation, reactivity, and intermolecular interactions . Pyridine derivatives with halogen and amine substituents are frequently explored in agrochemical and pharmaceutical research due to their bioactivity and versatility in synthesis .

属性

分子式 |

C8H9ClN2 |

|---|---|

分子量 |

168.62 g/mol |

IUPAC 名称 |

3-chloro-N-cyclopropylpyridin-2-amine |

InChI |

InChI=1S/C8H9ClN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) |

InChI 键 |

YAZSBANHTPCSRU-UHFFFAOYSA-N |

规范 SMILES |

C1CC1NC2=C(C=CC=N2)Cl |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural Features of Analogous Pyridine Derivatives

Key Observations :

- 3-Chloropyridin-2-amine forms centrosymmetric dimers via N–H⋯N hydrogen bonds and exhibits short Cl⋯Cl interactions (3.278 Å), which stabilize its crystal lattice .

- The trifluoromethyl group in 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine increases lipophilicity, favoring membrane penetration in bioactive compounds . In contrast, the cyclopropyl group in the target compound may balance lipophilicity and metabolic stability .

常见问题

What are the optimal synthetic routes for 3-chloro-N-cyclopropylpyridin-2-amine?

The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution . For example:

- Palladium-catalyzed amination : React 3-chloropyridin-2-amine with cyclopropylamine in the presence of Pd(OAc)₂, Xantphos as a ligand, and NaOtBu in dioxane at 100°C. This method leverages the chloro group’s reactivity for selective substitution .

- Nucleophilic substitution : Use K₂CO₃ as a base in DMF under reflux to facilitate amine coupling. Ensure anhydrous conditions to avoid hydrolysis of the chloro group .

How can the crystal structure of this compound be resolved?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystallization : Recrystallize the compound from dichloromethane/hexane mixtures to obtain diffraction-quality crystals .

- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : Employ SHELXL for structure solution and refinement. Monitor hydrogen-bonding interactions (e.g., N–H⋯N) and Cl⋯Cl contacts (≤3.3 Å) to validate geometry .

What intermolecular interactions stabilize this compound in the solid state?

The compound exhibits:

- Hydrogen bonding : N–H groups form cyclic dimers with pyridine N-atom acceptors (N–H⋯N, ~2.1 Å).

- Halogen interactions : Short Cl⋯Cl contacts (~3.3 Å) contribute to crystal packing. These interactions are critical for predicting solubility and stability .

How should researchers address contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra may arise from:

- Tautomerism : The pyridine ring’s electron-deficient nature can lead to tautomeric forms. Validate assignments via 2D NMR (e.g., HSQC, HMBC) .

- Impurity interference : Use preparative HPLC or column chromatography for purification. Cross-validate with X-ray crystallography or high-resolution mass spectrometry (HRMS) .

What computational methods predict the bioactivity of this compound?

Advanced approaches include:

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The cyclopropyl group’s steric effects and chloro’s electron-withdrawing properties modulate binding affinity .

- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs. Validate with in vitro assays .

How does the cyclopropyl group influence the compound’s reactivity?

The cyclopropyl moiety:

- Enhances steric hindrance , slowing nucleophilic attacks on the pyridine ring.

- Modulates electronic effects : Its sp³ hybridization slightly donates electrons, balancing the chloro group’s electron withdrawal. This balance is critical for designing derivatives with tailored reactivity .

What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste.

- Exposure control : Monitor air quality with OSHA-approved sensors. No occupational exposure limits are established, but treat it as a potential irritant .

How can researchers optimize reaction yields in large-scale synthesis?

- Catalyst loading : Reduce Pd catalyst to 2 mol% while maintaining ligand excess (e.g., Xantphos at 4 mol%) to minimize costs.

- Solvent selection : Replace dioxane with toluene for safer scaling.

- Workup : Use aqueous extraction with ethyl acetate to isolate the product efficiently .

What analytical techniques validate purity and identity?

- HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to detect impurities at 254 nm.

- 1H/13C NMR : Confirm substitution patterns (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm).

- Elemental analysis : Match calculated vs. observed C, H, N percentages (error ≤0.3%) .

How do structural analogs of this compound inform SAR studies?

Compare with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。